molecular formula C17H21F2NO4 B1311441 (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217626-91-9

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1311441
CAS No.: 1217626-91-9
M. Wt: 341.35 g/mol
InChI Key: UOBIEKXTHCSFGK-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a difluorobenzyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group is introduced through nucleophilic substitution reactions, often using 3,4-difluorobenzyl bromide or chloride as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be employed to remove the Boc protecting group, typically using reagents such as trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Deprotected amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving proteases.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The difluorobenzyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid: Lacks the difluorobenzyl group, which may result in different chemical properties.

    (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid: Contains a single fluorine atom, which can alter its reactivity and biological activity.

Uniqueness

The presence of the 3,4-difluorobenzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIEKXTHCSFGK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428025
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217626-91-9
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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